molecular formula C12H9Cl2NO B8348239 3-Pyridyl-2,4-dichlorophenylcarbinol

3-Pyridyl-2,4-dichlorophenylcarbinol

Katalognummer: B8348239
Molekulargewicht: 254.11 g/mol
InChI-Schlüssel: OEXIEORYUWWZRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridyl-2,4-dichlorophenylcarbinol is a chemical reagent of high interest in medicinal and agricultural chemistry research. This compound features a pyridyl ring linked to a 2,4-dichlorophenyl group via a carbinol bridge, a structural motif present in various bioactive molecules. The 2,4-dichlorophenyl moiety is a common pharmacophore found in several established antifungal agents, such as itraconazole, where it contributes to the molecule's ability to inhibit fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The pyridine ring is a fundamental nitrogen-containing heterocycle that frequently appears in compounds with a broad spectrum of biological activities, underscoring its value in chemical synthesis . While the exact biological profile of 3-Pyridyl-2,4-dichlorophenylcarbinol requires further investigation, its structure suggests potential as a versatile intermediate or precursor. Researchers can utilize this compound in the synthesis of more complex heterocyclic systems, such as 1,2,4-triazines and 1,2,4-triazoles, which are privileged scaffolds in drug discovery for their antimicrobial, antiviral, and anticancer properties . The presence of both the pyridyl and dichlorophenyl groups makes it a promising building block for creating molecular hybrids and investigating structure-activity relationships (SAR) in the development of new active compounds. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

Molekularformel

C12H9Cl2NO

Molekulargewicht

254.11 g/mol

IUPAC-Name

(2,4-dichlorophenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C12H9Cl2NO/c13-9-3-4-10(11(14)6-9)12(16)8-2-1-5-15-7-8/h1-7,12,16H

InChI-Schlüssel

OEXIEORYUWWZRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(C2=C(C=C(C=C2)Cl)Cl)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The evidence includes compounds with dichlorophenyl or pyridyl groups, though none match the exact structure of the target molecule. Below is a comparative analysis of relevant analogs:

Table 1: Key Compounds for Comparison

Compound Name Molecular Formula Key Features Applications/Findings Reference
3′,4′-Dichloro-2-biphenylcarbaldehyde C₁₃H₈Cl₂O Dichlorophenyl + benzaldehyde backbone Intermediate in organic synthesis
Etaconazole C₁₅H₁₆Cl₂N₃O₂ Dichlorophenyl + triazole ring Antifungal agent
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-... C₂₄H₁₄Cl₂F₄N₃ Dichlorophenyl + pyrazolo[1,5-a]pyrimidine core Potential kinase inhibitor (hypothetical)
3-(2,4-Dichlorobenzyl)-4-hydroxy-... C₂₄H₂₂Cl₂F₃NO₂S Dichlorophenyl + pyridinone scaffold Antimicrobial candidate (inferred)

Functional Group Comparison

  • Dichlorophenyl Moieties: All listed compounds (Table 1) incorporate a 2,4-dichlorophenyl group, which is known to enhance resistance to metabolic degradation and improve binding to hydrophobic enzyme pockets .
  • Heterocyclic Systems: Pyridine (hypothetical in the target) vs. pyridinone () vs. pyrazolo-pyrimidine (): Pyridine derivatives often exhibit basicity and metal-coordination properties, while pyridinones and pyrimidines are common in drug design for their planar aromaticity and π-stacking interactions .

Physicochemical Properties

No data are available for 3-Pyridyl-2,4-dichlorophenylcarbinol. However, analogs suggest:

  • LogP: Dichlorophenyl-containing compounds typically have high logP values (>3.5), indicating lipophilicity. The carbinol group may reduce logP slightly compared to aldehydes or triazoles .
  • Solubility: Carbinols generally improve aqueous solubility versus nonpolar analogs (e.g., biphenylcarbaldehyde in ).

Vorbereitungsmethoden

Preparation of 3-Pyridylmagnesium Bromide

3-Bromopyridine is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere. The reaction typically requires activation with iodine or ultrasonication to initiate magnesium reactivity.

Reaction Conditions:

  • Solvent: Dry THF or diethyl ether

  • Temperature: 0–25°C

  • Duration: 2–4 hours

Nucleophilic Addition to 2,4-Dichlorobenzaldehyde

The freshly prepared Grignard reagent is added dropwise to a solution of 2,4-dichlorobenzaldehyde in THF at 0°C. The mixture is stirred at room temperature until completion, forming a magnesium alkoxide intermediate.

Key Parameters:

  • Molar ratio: 1:1 (Grignard:aldehyde)

  • Reaction time: 4–6 hours

Acidic Workup

The alkoxide intermediate is quenched with dilute hydrochloric acid (1–2 M) or saturated ammonium chloride, protonating the alkoxide to yield the secondary alcohol. The crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Yield: 75–86%
Purity: >95% (by NMR and HPLC)

Alternative Synthetic Pathways

Reduction of 3-Pyridyl-2,4-dichlorophenyl Ketone

The ketone precursor is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran or ethanol. This method is less common due to challenges in synthesizing the ketone intermediate.

Procedure:

  • Synthesize 3-pyridyl-2,4-dichlorophenyl ketone via Friedel-Crafts acylation (AlCl₃ catalyst).

  • Reduce the ketone with NaBH₄ (1.2 equiv.) in ethanol at 0°C for 2 hours.

Yield: 60–68%
Limitations: Low regioselectivity in ketone synthesis.

Hydrolysis of 3-Pyridyl-2,4-dichlorophenyl Chloride

A patent (US4407806) describes the hydrolysis of 3-pyridyl-2,4-dichlorophenyl chloride using aqueous sodium hydroxide in acetic acid. The reaction proceeds via an SN2 mechanism, replacing the chloride with a hydroxyl group.

Conditions:

  • Reagents: NaOH (70% w/v), glacial acetic acid

  • Temperature: Reflux (100–110°C)

  • Catalyst: Tetrabutylammonium iodide (1–2 mol%)

Yield: 90–95%
Advantages: High yield and scalability for industrial applications.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Grignard Reaction75–86%>95%ModerateHigh
Ketone Reduction60–68%85–90%HighLow
Chloride Hydrolysis90–95%>98%LowIndustrial

Key Findings:

  • The Grignard method balances yield and practicality for laboratory-scale synthesis.

  • Chloride hydrolysis offers superior yields and is preferred for large-scale production.

  • Ketone reduction is limited by intermediate synthesis challenges.

Reaction Optimization and Challenges

Grignard Reagent Reactivity

3-Bromopyridine exhibits lower reactivity compared to alkyl or aryl bromides. Strategies to enhance reactivity include:

  • Using activated magnesium (iodine-treated).

  • Employing ultrasonic agitation during reagent preparation.

Purification Considerations

The product often requires chromatography due to byproducts (e.g., biphenyls from aldehyde dimerization). Recrystallization in ethanol/water (3:1) effectively removes impurities.

Industrial Applications and Patent Analysis

The compound’s fungicidal and herbicidal properties are highlighted in US4407806, where it serves as a key intermediate for agrochemicals. The patent emphasizes hydrolysis as a cost-effective route, achieving >90% yield with minimal purification .

Q & A

Q. What are the critical steps in synthesizing 3-Pyridyl-2,4-dichlorophenylcarbinol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or nucleophilic substitution. Key parameters include:

  • Temperature control : Higher temperatures may accelerate reactions but risk decomposition of intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while non-polar solvents improve selectivity .
  • Reaction time : Progress is monitored via thin-layer chromatography (TLC) to identify intermediate phases .
    Optimization Example : A temperature gradient (20–80°C) with TLC checks every 30 minutes ensures minimal side-product formation .

Q. Which analytical techniques are most reliable for confirming the purity and structure of 3-Pyridyl-2,4-dichlorophenylcarbinol?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., pyridyl protons at δ 8.2–8.5 ppm) and confirm stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Measures purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 325.05) .

Q. What safety protocols should be followed when handling 3-Pyridyl-2,4-dichlorophenylcarbinol?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation (PAC-1 limit: 2.1 mg/m³) .
  • Waste Disposal : Collect hazardous waste separately and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR, IR, and X-ray crystallography data (if available) to confirm bond configurations. For example, crystal structures (e.g., from ) can resolve ambiguities in NOESY or COSY spectra .
  • Iterative refinement : Use computational tools (e.g., DFT calculations) to predict spectra and align with experimental results .

Q. What strategies enhance the stability of 3-Pyridyl-2,4-dichlorophenylcarbinol in aqueous solutions?

  • pH adjustment : Stability increases in mildly acidic conditions (pH 5–6) due to reduced hydrolysis of the carbinol group.
  • Lyophilization : Freeze-drying the compound as a salt (e.g., hydrochloride) improves shelf life .
    Table 1 : Stability under varying pH (24-hour study):
pHDegradation (%)
3.015
5.55
7.435

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved bioactivity?

  • Functional group modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the pyridyl ring enhances binding to target enzymes .
  • Biological assays : Screen derivatives using kinase inhibition assays (IC₅₀ values) or cytotoxicity tests (e.g., MTT assay on cancer cell lines) .

Q. What advanced spectroscopic methods are suited for studying dynamic molecular interactions?

  • 2D NMR (e.g., HSQC, NOESY) : Maps coupling between pyridyl and dichlorophenyl groups .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyzes surface interactions in catalytic applications .

Methodological Notes

  • Contradiction Management : Use iterative data triangulation (e.g., combining HPLC retention times with NMR) to address discrepancies in reaction yields or spectral assignments .
  • Synthetic Scale-Up : Pilot studies (1–10 mmol) should precede large-scale synthesis to identify exothermic risks or solvent incompatibilities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.